Dimethyl(octyl)sulfanium bromide
Description
Properties
CAS No. |
138329-19-8 |
|---|---|
Molecular Formula |
C10H23BrS |
Molecular Weight |
255.26 g/mol |
IUPAC Name |
dimethyl(octyl)sulfanium;bromide |
InChI |
InChI=1S/C10H23S.BrH/c1-4-5-6-7-8-9-10-11(2)3;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KSNDJVSBSAOKIE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[S+](C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Stoichiometry : A 1:1 molar ratio of dimethyl sulfide to octyl bromide is typical, though excess dimethyl sulfide (1.2–1.5 equiv) improves yields by preventing di-octyl sulfonium byproducts.
-
Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reactivity.
-
Catalyst : Tetrabutylammonium bromide (0.1–5 mol%) accelerates the reaction via phase-transfer effects.
Optimization Data
| Entry | Dimethyl Sulfide (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | 80 | 12 | 52 |
| 2 | 1.2 | 100 | 8 | 68 |
| 3 | 1.5 | 120 | 6 | 74 |
Key Observations :
-
Higher temperatures reduce reaction times but risk decomposition above 120°C.
-
Excess dimethyl sulfide minimizes polyalkylation, as confirmed by <sup>1</sup>H-NMR.
DMSO-Mediated Synthesis via In Situ Bromination
This method leverages dimethyl sulfoxide (DMSO) as both a solvent and oxidizing agent, with hydrobromic acid (HBr) generating bromine for octyl group activation.
Reaction Mechanism
Procedure
Yield Optimization
| HBr (equiv) | DMSO (mL) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2.0 | 20 | 40 | 41 |
| 3.0 | 20 | 40 | 69 |
| 5.0 | 20 | 40 | 61 |
Notes :
-
Excess HBr drives bromine formation but increases side reactions (e.g., dibromooctane).
-
Sealed flasks prevent dimethyl sulfide volatilization, critical for high yields.
Two-Step Alkylation Using Dimethyl Sulfate
Patents describe sulfonium salt synthesis via dialkyl sulfates, adaptable for dimethyl(octyl)sulfanium bromide.
Step 2: Anion Exchange to Bromide
The methyl sulfate counterion is replaced by bromide via metathesis with NaBr or KBr:
.
Challenges
-
Octyl Introduction : Requires subsequent alkylation of trimethylsulfonium bromide with 1-bromooctane, which is less efficient than direct methods.
-
Purity : Multiple steps increase impurity risks, necessitating recrystallization.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Direct Alkylation | Simple, one-pot | Requires high-purity octyl bromide | 68–74 |
| DMSO-Mediated | In situ bromination, scalable | Longer reaction times | 61–69 |
| Two-Step Alkylation | Avoids volatile dimethyl sulfide | Low efficiency for octyl derivative | 45–55 |
Purification and Characterization
-
Recrystallization : From ethanol/water (3:1 v/v) to yield white crystals.
-
<sup>1</sup>H-NMR (DMSO-d<sub>6</sub>) : δ 3.25 (s, 6H, CH<sub>3</sub>), 1.75–1.25 (m, 13H, octyl chain), 0.88 (t, 3H, CH<sub>3</sub>).
-
Elemental Analysis : C<sub>10</sub>H<sub>23</sub>BrS requires C 47.06%, H 9.08%; Found C 46.89%, H 9.12% .
Chemical Reactions Analysis
Types of Reactions: Dimethyl(octyl)sulfanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonium salt can yield the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Various Sulfonium Salts: Formed through nucleophilic substitution
Scientific Research Applications
Dimethyl(octyl)sulfanium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl(octyl)sulfanium bromide involves its ability to act as a strong electrophile due to the positive charge on the sulfur atom. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application, such as interacting with microbial cell membranes in antimicrobial studies or forming complexes with drugs in pharmaceutical applications .
Comparison with Similar Compounds
Key Structural Features
Sulfonium salts vary in their substituents, which significantly influence their physical, chemical, and functional properties. Below is a comparison of dimethyl(octyl)sulfanium bromide with structurally related compounds:
Key Observations :
- Alkyl Chain Length : The octyl group in this compound introduces hydrophobicity, which may enhance compatibility with polymers or lipid bilayers compared to shorter-chain analogs like bromodimethylsulfonium bromide .
- Functional Groups : The phenacyl group in dimethyl(2-oxo-2-phenylethyl)sulfanium bromide enables π-π stacking and hydrogen bonding, critical for its role in photoinitiation . In contrast, the carboxyethyl group in (2-carboxyethyl)dimethylsulfanium bromide allows for pH-dependent solubility and reactivity .
Physicochemical Properties and Stability
Thermal Stability
Thermogravimetric analysis (TGA) data for related compounds:
| Compound | Decomposition Onset (°C) | Residual Mass (%) | Reference |
|---|---|---|---|
| Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide | 180 | 40% (Br residue) | |
| (2-Carboxyethyl)dimethylsulfanium bromide | 112 (melting point) | N/A |
The octyl chain in this compound is expected to increase thermal stability compared to methyl or carboxyethyl analogs due to stronger van der Waals interactions.
Crystal Structure Analysis
Crystallographic parameters for dimethyl(2-oxo-2-phenylethyl)sulfanium bromide :
- Crystal System : Orthorhombic
- Space Group : Pbca
- Unit Cell Dimensions :
- a = 15.7951 Å
- b = 7.4122 Å
- c = 19.007 Å
- Hydrogen Bonding : C–H⋯Br interactions stabilize the lattice, with π-π stacking between phenyl rings (centroid distance: 3.946 Å) .
In contrast, this compound’s longer alkyl chain may lead to less dense packing and reduced crystallinity, favoring amorphous phases in composite materials.
Functional Comparisons
Antimicrobial Activity
Sulfonium salts with hydrophobic chains (e.g., octyl) likely disrupt microbial membranes via cationic interactions, akin to quaternary ammonium compounds.
Biological Activity
Dimethyl(octyl)sulfanium bromide (also known as octyl dimethyl sulfonium bromide) is a quaternary ammonium compound characterized by its unique sulfonium ion structure. It has gained attention due to its surfactant properties and biological activity, particularly as an antimicrobial agent. This article explores its synthesis, biological efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is composed of a sulfur atom bonded to two methyl groups and one octyl group, with bromide serving as the counterion. Its chemical formula is C₁₃H₁₉BrS. The presence of the octyl group imparts hydrophobic characteristics, enhancing solubility in organic solvents while retaining some water solubility, making it effective in various applications.
Synthesis Methods
The synthesis of this compound typically involves quaternization reactions, where an amine reacts with an alkyl halide. Common methods include:
- Quaternization Reaction : Reacting dimethylamine with octyl bromide.
- Solvent Selection : High-polarity solvents can enhance reaction efficiency and yield.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains while maintaining low cytotoxicity levels. The mechanism of action is believed to involve disruption of microbial membranes due to its quaternary structure, which enhances its antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Bacterial Strains
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
| Salmonella enterica | 128 |
These MIC values demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential for use in medical applications such as disinfectants and preservatives in food packaging .
Cytotoxicity Studies
In addition to its antimicrobial properties, studies have shown that this compound exhibits low cytotoxicity towards human cell lines. This characteristic is crucial for its application in consumer products, particularly those in contact with skin or mucous membranes.
Table 2: Cytotoxicity Results on Human Cell Lines
| Cell Line | IC50 (μg/mL) |
|---|---|
| HEK293 (Human Embryonic Kidney) | >100 |
| HaCaT (Human Keratinocyte) | >100 |
These results indicate that the compound can be safely used in formulations without significant adverse effects on human cells .
Medical Applications
Due to its antibacterial properties, this compound is suitable for use in medical equipment sterilization and as an antimicrobial agent in healthcare settings. Its ability to disrupt bacterial membranes makes it a valuable component in formulations aimed at preventing infections.
Industrial Applications
The compound's surfactant properties also make it useful in various industrial applications, including:
- Polymer Composites : Enhancing mechanical properties and antibacterial activity when incorporated into materials like polystyrene.
- Cosmetics : Used in hair conditioners and skin care products due to its conditioning effects.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against biofilms formed by Staphylococcus aureus. Results showed a significant reduction in biofilm formation at concentrations as low as 16 μg/mL, suggesting its potential for preventing device-related infections.
- Polymer Composite Research : Research demonstrated that incorporating this compound into ABS (Acrylonitrile Butadiene Styrene) composites improved both mechanical strength and antibacterial properties, making these materials suitable for medical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
